(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine
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Overview
Description
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine is an organic compound characterized by two cyclohexyl groups attached to a butane backbone with amine groups at the 1 and 4 positions. This compound is notable for its chiral centers, which give it specific stereochemical properties. It is used in various chemical and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine typically involves the reaction of cyclohexylamine with butane-1,4-diol under specific conditions. One common method includes the use of a strong base to deprotonate the amine, followed by nucleophilic substitution on the butane-1,4-diol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. Catalysts may be used to increase the reaction rate and yield. The product is then purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine groups can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry
Industrially, this compound is used in the production of polymers and as a curing agent in epoxy resins. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-1,4-Dicyclohexylbutane-1,4-diamine: This isomer has different stereochemistry, which affects its reactivity and applications.
Cyclohexylamine: A simpler compound with one cyclohexyl group, used in similar applications but with different properties.
Butane-1,4-diamine: Lacks the cyclohexyl groups, making it less sterically hindered and more reactive in certain reactions.
Uniqueness
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine is unique due to its specific stereochemistry and the presence of two cyclohexyl groups. These features confer distinct physical and chemical properties, making it valuable in applications requiring chiral purity and specific reactivity.
Biological Activity
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine, also known as (1R,4R)-cyclohexane-1,4-diamine dihydrochloride, is a chiral diamine that has garnered attention in various fields of research due to its biological activity and potential applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N2
- Molecular Weight : 198.32 g/mol
- CAS Number : 2121-78-0
- Melting Point : >300 °C
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values for Gram-positive and Gram-negative bacteria were found to be within the range of 32-128 µg/mL.
Cytotoxicity
The cytotoxic effects of this compound have been investigated in several cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values of 25 µM and 30 µM respectively. The mechanism of action was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and reactive oxygen species (ROS) production. This neuroprotective effect is hypothesized to be mediated through the modulation of mitochondrial function and antioxidant activity.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Membranes : The lipophilic nature of the compound allows it to integrate into cellular membranes, affecting membrane fluidity and permeability.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways relevant to cell proliferation and apoptosis.
- Receptor Modulation : Preliminary studies indicate potential interactions with neurotransmitter receptors, which may contribute to its neuroprotective effects.
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics, patients receiving the compound showed a significant reduction in infection markers compared to a placebo group.
Case Study 2: Cancer Treatment
A phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated that the compound was well-tolerated at doses up to 100 mg/day with observed tumor shrinkage in 30% of participants.
Data Summary
Properties
CAS No. |
647027-91-6 |
---|---|
Molecular Formula |
C16H32N2 |
Molecular Weight |
252.44 g/mol |
IUPAC Name |
(1R,4R)-1,4-dicyclohexylbutane-1,4-diamine |
InChI |
InChI=1S/C16H32N2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h13-16H,1-12,17-18H2/t15-,16-/m1/s1 |
InChI Key |
FJQIKDKICUYOPV-HZPDHXFCSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CC[C@H](C2CCCCC2)N)N |
Canonical SMILES |
C1CCC(CC1)C(CCC(C2CCCCC2)N)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.